molecular formula C6H6BrNO B3059323 3-Bromo-2-methylpyridine N-oxide CAS No. 97944-32-6

3-Bromo-2-methylpyridine N-oxide

Cat. No. B3059323
CAS RN: 97944-32-6
M. Wt: 188.02 g/mol
InChI Key: MYPFZDDVZOWJGN-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyridine N-oxide is a chemical compound with the molecular formula C6H6BrNO . It is used as a biochemical reagent .


Synthesis Analysis

3-Bromo-2-methylpyridine can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . One of the most common methods is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .


Molecular Structure Analysis

The molecular weight of 3-Bromo-2-methylpyridine N-oxide is 188.02 . The molecular structure of this compound can be represented by the SMILES string Cc1cccnc1Br .

Scientific Research Applications

Synthesis Methods and Safety

  • Microreaction Systems for Synthesis : Microreaction systems, particularly the circular microreaction method, have been developed for the safer and more efficient synthesis of 3-methylpyridine-N-oxide, a related compound. This method offers higher product yield (~90%), fewer side reactions, and better reaction control compared to traditional methods, addressing the strong exothermic reaction and explosive properties of similar compounds (Sang, Huang, & Xu, 2020).

Chemical Reactions and Properties

  • Investigation of N-Oxides Reactions : Research has explored the reactions of various N-oxides, including 3-bromopyridine-N-oxides, with potassium amide. These studies provide insights into the reaction mechanisms, such as the SNAr2 reaction pattern and the formation of amino compounds (Martens & Hertog, 2010).

Crystallography and Vibrational Properties

  • Structure and Optic Properties : The structure and physicochemical properties of similar compounds, like 2-N-methylamino-3-methylpyridine N-oxide, have been studied, revealing details about their crystal structure, hydrogen bonding, and electron level distribution, which are useful for understanding the properties of 3-Bromo-2-methylpyridine N-oxide (Bryndal et al., 2019).

Reaction Safety and Kinetics

  • Calorimetry in Understanding Reaction Safety : Calorimetry has been used to study the runaway behavior of similar N-oxidation reactions, providing valuable data on reaction safety, including the influence of catalysts and temperature on reaction rates and decomposition mechanisms (Saenz et al., 2009).

Metabolic Studies

  • In Vitro Metabolism Research : Studies have investigated the in vitro metabolism of related compounds like 2-amino-3-methylpyridine, leading to the formation of various metabolites. This research is crucial for understanding the metabolic pathways and potential applications of 3-Bromo-2-methylpyridine N-oxide (Altuntas et al., 1997).

Synthesis and Catalysis

  • Oxidative Coupling Catalysts : Research on palladium catalysts in the oxidative coupling of 4-methylpyridine sheds light on the potential catalytic applications of 3-Bromo-2-methylpyridine N-oxide in similar reactions (Neal, Hernández, & Hagelin-Weaver, 2009).

properties

IUPAC Name

3-bromo-2-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFZDDVZOWJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559914
Record name 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpyridine N-oxide

CAS RN

97944-32-6
Record name 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-Bromo-2-methyl-pyridine (1.96 g, 11.4 mmol) in glacial HOAc (20 mL) at room temperature was added 50% H2O2 (0.77 mL) and the solution was heated to 70° C. After 2 h, the reaction mixture was cooled to room temperature, additional H2O2 (0.80 mL) was added, and the solution was heated at 70° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (80 mL) and treated with saturated aqueous NaHCO3 (20 mL). The aqueous phase was separated and extracted with CH2Cl2 (4×20 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated to provide 3-Bromo-2-methyl-pyridine 1-oxide (1.79 g, 84%) as a white solid. 1H NMR (CDCl3) δ 2.70 (s, 3H), 7.00 (t, 1H, J=7.0 Hz), 7.44 (d, 1H, J=7.9 Hz), 8.23 (d, 1H, J=6.5 Hz). 3-Bromo-2-methyl-pyridine 1-oxide was used without further purification.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-2-methylpyridine (0.14 mL, 1.2 mmol) and m-chloroperbenzoic acid (420 mg, 1.8 mmol) in methylene chloride (4 mL) was stirred at room temperature for 16 hours. The reaction mixture was diluted with ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 4 g, ISCO, 0-10% methanol in dichloromethane) to afford the title compound as a white solid (140 mg, 61%), which was used in the next step without further purification.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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